4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyridine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with pyridine-4-carboxaldehyde in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium ethoxide or other strong bases in an appropriate solvent.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can coordinate with metal ions, affecting the function of metalloproteins. The ethoxyphenyl and pyridine groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to penetrate biological membranes, making it a valuable candidate for drug development.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-20-13-5-3-12(4-6-13)19-14(17-18-15(19)21)11-7-9-16-10-8-11/h3-10H,2H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWAKFQLMGBLIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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